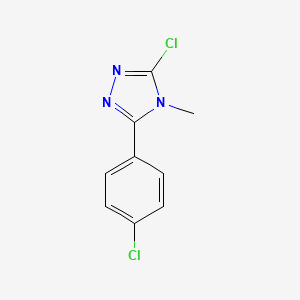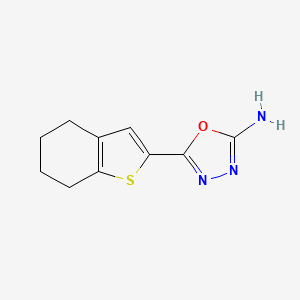![molecular formula C7H16ClN3O3 B1416411 3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride CAS No. 2206244-11-1](/img/structure/B1416411.png)
3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride
Overview
Description
“3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride”, also known as AEM, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields of research and industry1.
Synthesis Analysis
The synthesis of this compound is not well documented in the available literature. However, related compounds such as 2-Aminoethyl methacrylate hydrochloride are known to be highly reactive monomers due to the presence of the methacrylate group, which enables them to undergo both free radical polymerization and other polymerization reactions2.Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources. However, the general structure can be inferred from its name. It contains an aminoethyl group (-NH2-CH2-CH2-) attached to a ureido group (-NH-CO-NH-) which is further attached to a propionic acid methyl ester group (-CH2-CH2-COOCH3). The entire molecule is a hydrochloride, indicating the presence of a chloride ion.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not well documented in the available literature. However, related compounds such as 2-Aminoethyl methacrylate hydrochloride are known to be highly reactive and can undergo both free radical polymerization and other polymerization reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well documented in the available literature. However, related compounds such as 2-Aminoethyl methacrylate hydrochloride are known to be solid at room temperature, have a melting point of 102-110 °C, and should be stored at 2-8°C2.Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and properties of various ureido sugars and amino acid esters, which share structural similarities with "3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride". For instance, the synthesis of new ureido sugars derived from 2-amino-2-deoxy-D-glucose and amino acids demonstrates the versatility of ureido derivatives in synthesizing complex molecules (Piekarska‐Bartoszewicz & Tcmeriusz, 1993). Additionally, the development of a convenient synthesis method for amino acid methyl ester hydrochlorides highlights the importance of these derivatives in various chemical reactions (Jiabo Li & Y. Sha, 2008).
Applications in Drug Synthesis
The synthesis and properties of certain N-alkylaminopropionic esters and their hydroxamic acids have been studied for their potential hypotensive effects, illustrating how similar compounds could be used in medicinal chemistry (R. T. Coutts et al., 1971). The mechanochemical preparation of hydantoins from amino esters, applied to the synthesis of the antiepileptic drug phenytoin, further demonstrates the application of amino acid esters in pharmaceutical synthesis (Laure Konnert et al., 2014).
Potential for Antifungal and Anticancer Agents
The synthesis and characterization of metal complexes with amino acid derivatives have shown potential antifungal activity, suggesting similar compounds could be explored for their biological activities (J. Criado et al., 1998). Additionally, the synthesis of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents indicates the relevance of urea derivatives in therapeutic applications (R. Gaudreault et al., 1988).
Safety And Hazards
The safety and hazards associated with this compound are not well documented in the available literature. However, related compounds such as 2-Aminoethyl methacrylate hydrochloride are known to be biocompatible and have low toxicity2.
Future Directions
The future directions for the research and application of this compound are not well documented in the available literature. However, given its unique properties and potential applications in various fields of research and industry, it is likely to continue to attract significant attention1.
properties
IUPAC Name |
methyl 3-(2-aminoethylcarbamoylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3.ClH/c1-13-6(11)2-4-9-7(12)10-5-3-8;/h2-5,8H2,1H3,(H2,9,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDGBGXTWGABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Amino-ethyl)-ureido]-propionic acid methyl ester hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416328.png)
![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416330.png)
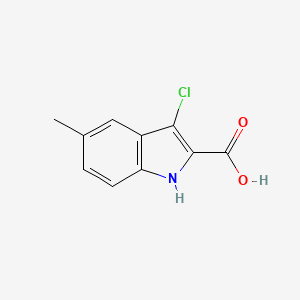
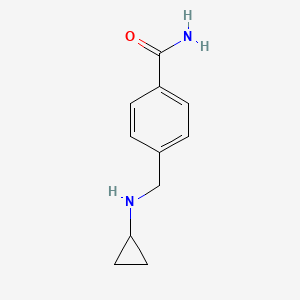
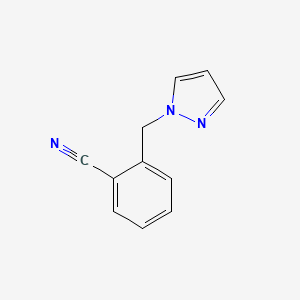
![[6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416339.png)
![1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1416340.png)
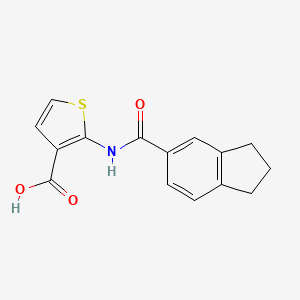
![4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1416342.png)
![N-[4-(4-Bromophenoxy)benzyl]-N-methylamine](/img/structure/B1416345.png)
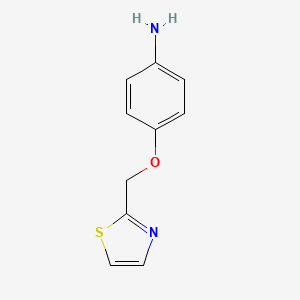
![1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid](/img/structure/B1416347.png)
